2,2-Diethyl-4,5-diphenyl-2H-imidazole
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Overview
Description
2,2-Diethyl-4,5-diphenyl-2H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, characterized by the presence of two ethyl groups and two phenyl groups attached to the imidazole ring, imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethyl-4,5-diphenyl-2H-imidazole typically involves the cyclocondensation of 1,2-dicarbonyl compounds, aldehydes, and ammonium acetate. One common method employs diethyl ammonium hydrogen phosphate as a catalyst under thermal solvent-free conditions. This method is advantageous due to its cost-effectiveness, reusability of the catalyst, and high yields .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2,2-Diethyl-4,5-diphenyl-2H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
2,2-Diethyl-4,5-diphenyl-2H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties
Mechanism of Action
The mechanism of action of 2,2-Diethyl-4,5-diphenyl-2H-imidazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its ability to form hydrogen bonds and coordinate with metal ions enhances its binding affinity to various biological targets .
Comparison with Similar Compounds
2,4,5-Triphenylimidazole: Similar in structure but with three phenyl groups instead of two ethyl and two phenyl groups.
4,5-Diphenylimidazole-2-thione: Contains a thioureide moiety, which imparts different chemical properties.
2,4,5-Trisubstituted Imidazoles: A broader class of compounds with various substituents at the 2, 4, and 5 positions.
Uniqueness: 2,2-Diethyl-4,5-diphenyl-2H-imidazole is unique due to the presence of both ethyl and phenyl groups, which influence its reactivity and binding properties. This combination of substituents provides a balance between hydrophobic and hydrophilic interactions, making it a versatile compound for various applications .
Properties
IUPAC Name |
2,2-diethyl-4,5-diphenylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2/c1-3-19(4-2)20-17(15-11-7-5-8-12-15)18(21-19)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEWJNBZCOBTEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(N=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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